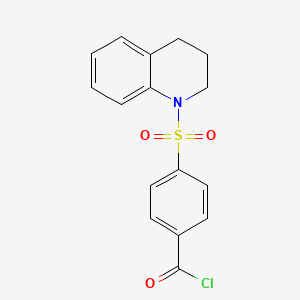
2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid
Vue d'ensemble
Description
“2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as quinolines . It has a molecular formula of C11H5ClF3NO2 .
Synthesis Analysis
The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been highlighted in recent research . A specific synthesis method involves treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring system, which is a heterocyclic compound containing two fused rings, a benzene ring and a pyridine ring . The compound also contains a trifluoromethyl group (-CF3) and a carboxylic acid group (-COOH) attached to the quinoline ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 231.6 and a molecular formula of C11H5ClF3NO2 . The compound is a solid at room temperature .Applications De Recherche Scientifique
Analytical Reagent Applications
- Quinoxaline-2-carboxylic Acid as an Analytical Reagent: Although not directly about 2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid, research on quinoxaline-2-carboxylic acid and its derivatives, including chloro and hydroxy derivatives, has shown potential in analytical chemistry. These compounds have been used for the gravimetric determination of various metal ions, highlighting their significance as analytical reagents (Dutt, Sanayal, & Nag, 1968).
Synthesis of Quinoxaline Derivatives
- Synthesis of 2-Substituted 3-(Trifluoromethyl)quinoxalines: Research involving the synthesis of various 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives of 3-(tri(di)fluoromethyl)quinoxaline-2-carboxylic acids, demonstrates the utility of these compounds in creating novel chemical structures. This work is foundational in the field of heterocyclic compound chemistry (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).
Medicinal Chemistry Applications
- Novel Quinoline Derivatives Synthesis: A study focusing on the synthesis of (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives from related compounds demonstrates the relevance of such compounds in medicinal chemistry. This research is pivotal for the development of complex quinoline compounds (Li, Wang, & Zou, 2017).
Chemical Reactions and Functionalizations
- Direct Metalation and Functionalization of Quinolines: Studies on the selective metalation and functionalization of various trifluoromethyl-substituted pyridines and quinolines, including quinoline-3-carboxylic acids, provide insights into chemical reactions that can be utilized in synthesizing a wide range of quinoline derivatives (Schlosser & Marull, 2003).
Mécanisme D'action
While the specific mechanism of action for “2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid” is not mentioned in the sources, it’s worth noting that trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . For example, during the cell penetrating process, the trifluoromethyl group binds with protons, leading to an increase in pH and destabilization of the cell membranes .
Safety and Hazards
The safety data sheet for a similar compound, “2-chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde”, suggests avoiding dust formation, ingestion, and inhalation, and recommends using personal protective equipment . It’s important to note that these precautions may also apply to “2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid”, but specific safety data for this compound was not found in the sources.
Orientations Futures
The future directions for “2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods and pharmacological activities . As organo-fluorine chemistry continues to evolve, these compounds may find increasing applications in various fields, including medicine, electronics, agrochemicals, and catalysis .
Propriétés
IUPAC Name |
2-chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-9-7(10(17)18)4-5-3-6(11(13,14)15)1-2-8(5)16-9/h1-4H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWGAGTUMHUNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1C(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1433140.png)
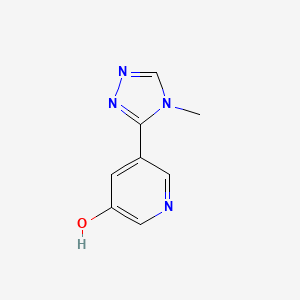
![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one](/img/structure/B1433143.png)
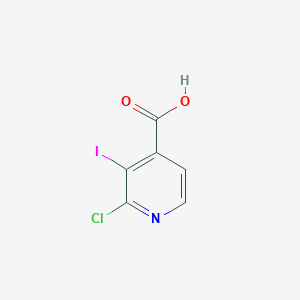

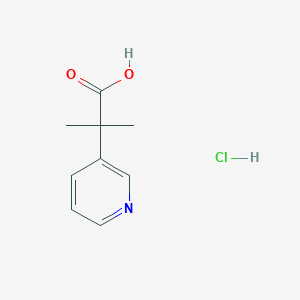


![2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate](/img/structure/B1433155.png)
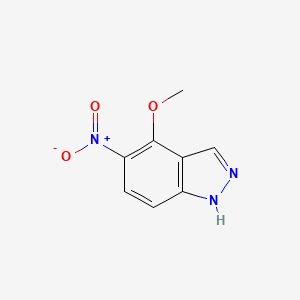
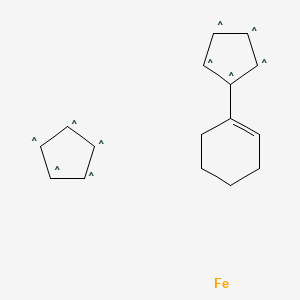

![N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine](/img/structure/B1433160.png)
